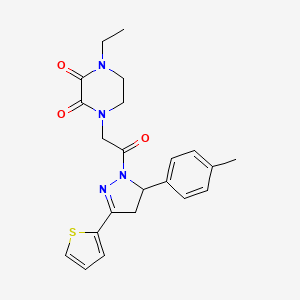

1-ethyl-4-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)piperazine-2,3-dione

CAS No.: 868965-26-8

Cat. No.: VC6668077

Molecular Formula: C22H24N4O3S

Molecular Weight: 424.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868965-26-8 |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 424.52 |

| IUPAC Name | 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione |

| Standard InChI | InChI=1S/C22H24N4O3S/c1-3-24-10-11-25(22(29)21(24)28)14-20(27)26-18(16-8-6-15(2)7-9-16)13-17(23-26)19-5-4-12-30-19/h4-9,12,18H,3,10-11,13-14H2,1-2H3 |

| Standard InChI Key | RIJCRXKHIVWSIQ-UHFFFAOYSA-N |

| SMILES | CCN1CCN(C(=O)C1=O)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)C |

Introduction

Chemical Composition and Structural Features

The compound’s IUPAC name, 1-ethyl-4-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]piperazine-2,3-dione, reflects its hybrid structure (Fig. 1). Key structural components include:

-

Piperazine-2,3-dione core: A six-membered ring with two ketone groups at positions 2 and 3.

-

Ethyl group: Attached to the piperazine nitrogen, contributing to lipophilicity.

-

Dihydropyrazole moiety: A five-membered ring with partial unsaturation, substituted with:

-

Thiophen-2-yl: A sulfur-containing heterocycle known for enhancing bioactivity.

-

p-Tolyl (4-methylphenyl): A hydrophobic aromatic group influencing molecular interactions.

-

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 868965-26-8 | |

| Molecular Formula | C₂₂H₂₄N₄O₃S | |

| Molecular Weight | 424.52 g/mol | |

| IUPAC Name | 1-ethyl-4-[2-(3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-oxoethyl]piperazine-2,3-dione | |

| Solubility | Likely moderate in polar aprotic solvents (e.g., DMSO) | Inferred |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

-

C=O stretches: Strong absorption near 1715 cm⁻¹ for the piperazine-2,3-dione ketones .

-

Thiophene C-S/C=C: Bands at 600–800 cm⁻¹ and 1470–1620 cm⁻¹ .

-

N-H stretches (dihydropyrazole): Weak signals around 3300 cm⁻¹ if present.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Piperazine protons: Multiplets at δ 3.2–4.0 ppm (N-CH₂).

-

Thiophene protons: Doublets at δ 7.2–7.5 ppm.

-

p-Tolyl methyl: Singlet at δ 2.3 ppm.

-

-

¹³C NMR:

-

Ketone carbons: Peaks near δ 170–180 ppm.

-

Aromatic carbons: Signals between δ 120–140 ppm.

-

Mass Spectrometry (MS)

-

Molecular ion peak: m/z 424.52 (M⁺).

-

Fragmentation:

| Activity | Target | Likelihood |

|---|---|---|

| Antibacterial | DNA gyrase | Moderate |

| Anticancer | Topoisomerase II | Low |

| Antidepressant | Serotonin receptors | Speculative |

Material Science Applications

-

Coordination polymers: The piperazine nitrogen and ketone oxygen could bind metal ions.

-

Organic semiconductors: Thiophene’s conjugated system may enable charge transport.

Challenges and Future Directions

-

Synthetic optimization: Developing greener methods (e.g., microwave-assisted synthesis).

-

Biological profiling: In vitro assays to validate antimicrobial and anticancer potentials.

-

Computational studies: DFT calculations to predict reactivity and drug-likeness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume